molecular formula C21H17ClN4O2 B2683960 N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260936-37-5

N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2683960
CAS No.: 1260936-37-5
M. Wt: 392.84
InChI Key: CYZPGTIMXJQGPW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core fused to a pyrrole ring. Its structure includes a 4-methylphenyl substituent on the oxadiazole moiety and a 2-chlorophenyl group attached via an acetamide linker.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-8-10-15(11-9-14)20-24-21(28-25-20)18-7-4-12-26(18)13-19(27)23-17-6-3-2-5-16(17)22/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZPGTIMXJQGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Cu(I) or Ru(II), and may involve cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different functional group replacing the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific pathways or receptors.

    Industry: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects. For example, it may activate protein kinase C or mediate the activation of MAPK signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Heterocycle Oxadiazole Substituent Acetamide Substituent Additional Features
N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide (Target) Pyrrole 4-Methylphenyl 2-Chlorophenyl None
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole 4-Methoxyphenyl 2-Chlorobenzyl Amino, methylsulfanyl groups
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide Pyridine 4-Chlorophenyl 4-Isopropylphenyl Dimethyl, keto groups
2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) Pyrazole N/A 2,6-Dimethylphenyl Chloroacetamide herbicide backbone

Key Observations :

  • Oxadiazole Substituents : The target compound’s 4-methylphenyl group on the oxadiazole contrasts with the 4-methoxyphenyl (electron-donating) in and 4-chlorophenyl (electron-withdrawing) in . These substituents modulate electronic properties, affecting reactivity and binding affinity .
  • Heterocyclic Core : The pyrrole ring in the target compound differs from pyrazole () or pyridine (), altering conjugation and steric profiles. Pyrrole’s aromaticity and smaller size may enhance membrane permeability compared to bulkier cores .
  • Acetamide Modifications : The 2-chlorophenyl group in the target compound is distinct from 2-chlorobenzyl () or 4-isopropylphenyl (). Substituents here influence solubility and target selectivity, as seen in herbicides like metazachlor ().

Biological Activity

N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a pyrrole moiety, and an oxadiazole ring, which contribute to its biological properties. The IUPAC name is this compound, and its molecular formula is C23H19ClN4O3.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound's ability to interact with specific molecular targets involved in cancer progression enhances its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole rings possess antimicrobial properties against a range of pathogens . This activity is crucial for developing new antibiotics in the face of rising antibiotic resistance.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Mechanism/Target IC50 Value Reference
AnticancerInduces apoptosis in cancer cells92.4 µM (various lines)
Anti-inflammatoryInhibits COX enzymesNot specified
AntimicrobialInhibits growth of bacteriaNot specified

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various oxadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 70 µM to 100 µM across different cancer types. The mechanism was primarily through the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Potential

In vitro studies demonstrated that the compound effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring followed by pyrrole functionalization and acetamide coupling. Key steps include:

  • Oxadiazole formation : Cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux in ethanol or DMF, catalyzed by bases like NaHCO₃ .
  • Pyrrole coupling : Ullmann-type coupling or nucleophilic substitution to attach the pyrrole moiety, requiring catalysts such as CuI and ligands like 1,10-phenanthroline .
  • Acetamide formation : Reacting the pyrrole-oxadiazole intermediate with 2-chloroacetamide derivatives in the presence of K₂CO₃ in DMF at 80–100°C .
    Optimization : Monitor reaction progress via TLC, adjust solvent polarity (e.g., DMF for solubility), and use inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which characterization techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., chlorophenyl at δ 7.2–7.5 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 436.12) and isotopic patterns for Cl .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms, if applicable .

Q. How can researchers design initial biological screening assays to evaluate its potential therapeutic activity?

Methodological Answer:

  • Enzyme inhibition assays : Test COX-II selectivity using fluorescence-based kits (e.g., Cayman Chemical), comparing IC₅₀ values to celecoxib as a reference .
  • Antimicrobial screening : Use microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values ≤25 µg/mL indicating promise .
  • Cytotoxicity profiling : Employ MTT assays on HEK-293 and HepG2 cells to establish selectivity indices (e.g., IC₅₀ >100 µM for non-toxic profiles) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Substituent variation : Systematically replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess COX-II affinity .
  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole or triazole moieties to improve metabolic stability .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity, validated via leave-one-out cross-validation (q² >0.5) .
    Example SAR Table :
Substituent (R)COX-II IC₅₀ (nM)logP
4-CH₃ (Parent)45 ± 2.13.8
4-F28 ± 1.53.5
4-CF₃120 ± 4.34.2

Q. How can pharmacokinetic limitations (e.g., low solubility, rapid metabolism) be addressed during lead optimization?

Methodological Answer:

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the pyrrole N-position or formulate as nanocrystals .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents to block CYP450 oxidation .
  • Plasma protein binding (PPB) : Measure PPB via equilibrium dialysis; aim for <90% binding to improve free fraction .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 for COX-II) and control compounds in parallel .
  • Batch-to-batch variability : Confirm compound purity (>98%) via HPLC and characterize degradation products under assay conditions .
  • Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and in vivo inflammation models (e.g., carrageenan-induced paw edema) .

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